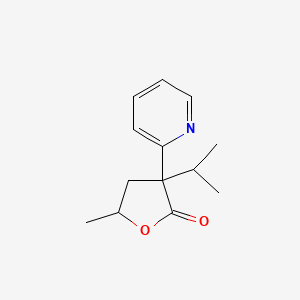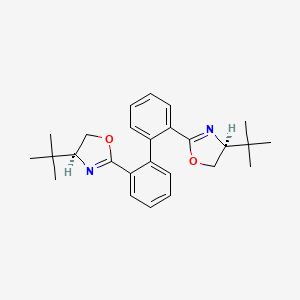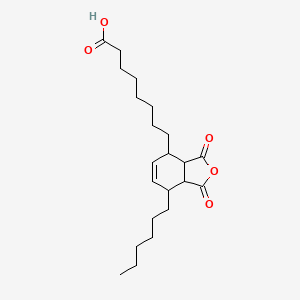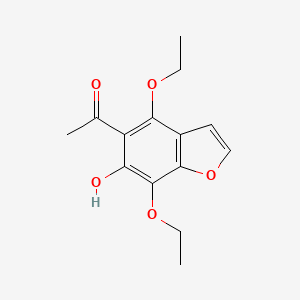
3-Isopropyl-5-methyl-3-(2-pyridyl)dihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. This compound is characterized by a furan ring that is substituted with an isopropyl group, a methyl group, and a pyridin-2-yl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. For example, the reaction of 2-pyridinecarboxaldehyde with an appropriate isopropyl and methyl-substituted furan derivative in the presence of a strong acid or base can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography may be employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The furan ring and pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., temperature, solvent, catalyst).
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isopropyl-5-methyl-3-(pyridin-2-yl)furan-2(3H)-one: Similar structure but lacks the dihydro component.
3-Isopropyl-5-methyl-3-(pyridin-2-yl)tetrahydrofuran-2(3H)-one: Similar structure but with a fully saturated furan ring.
3-Isopropyl-5-methyl-3-(pyridin-2-yl)oxirane-2(3H)-one: Similar structure but with an oxirane ring instead of a furan ring.
Uniqueness
3-Isopropyl-5-methyl-3-(pyridin-2-yl)dihydrofuran-2(3H)-one is unique due to the presence of both the furan and pyridine moieties, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
71824-65-2 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
5-methyl-3-propan-2-yl-3-pyridin-2-yloxolan-2-one |
InChI |
InChI=1S/C13H17NO2/c1-9(2)13(8-10(3)16-12(13)15)11-6-4-5-7-14-11/h4-7,9-10H,8H2,1-3H3 |
Clé InChI |
DYBBJMHFHMUXOT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)O1)(C2=CC=CC=N2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)


![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)


![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)



![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)

